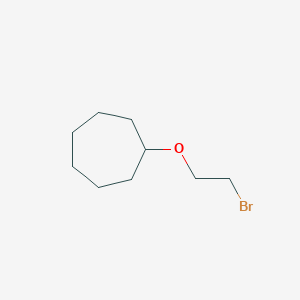
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid is an organic compound with a complex structure that includes a chlorosulfanyl group, a fluorine atom, and a methyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid typically involves multiple steps, starting with the functionalization of a benzoic acid derivative. One common method includes the introduction of the chlorosulfanyl group through a reaction with chlorosulfonic acid, followed by the introduction of the fluorine atom using a fluorinating agent such as sulfur tetrafluoride. The methyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the chlorosulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoic acids.
科学研究应用
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by participating in hydrogen bonding or van der Waals interactions.
相似化合物的比较
Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Similar in structure but with different substituents.
5-(Chlorosulfonyl)-2-fluorobenzoic acid: Another related compound with a similar functional group arrangement.
Uniqueness
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chlorosulfanyl group and a fluorine atom on the benzoic acid core is particularly noteworthy, as it allows for a wide range of chemical modifications and interactions.
属性
分子式 |
C8H6ClFO2S |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-chlorosulfanyl-3-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2S/c1-4-2-3-5(8(11)12)7(13-9)6(4)10/h2-3H,1H3,(H,11,12) |
InChI 键 |
NNPNONRETQUQJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)O)SCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


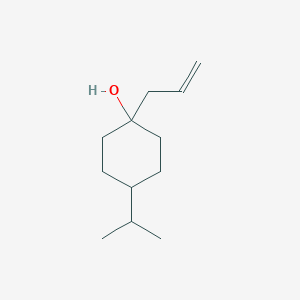

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid](/img/structure/B13226649.png)
![3-[(Pentylamino)methyl]phenol](/img/structure/B13226650.png)
![1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13226666.png)
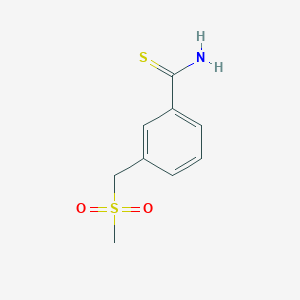
![6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13226676.png)
![Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226689.png)

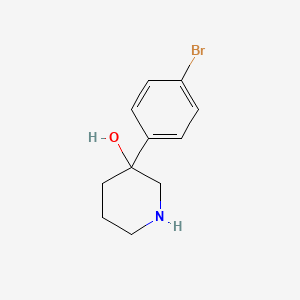
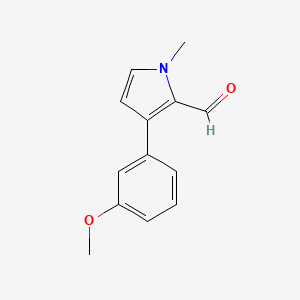
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13226707.png)

